3,4-Dimethylbenzofuran-7-ol
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Overview
Description
3,4-Dimethylbenzofuran-7-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 3rd and 4th positions and a hydroxyl group at the 7th position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzofuran-7-ol can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the cyclization of 2-hydroxy-3,4-dimethylacetophenone in the presence of a dehydrating agent such as polyphosphoric acid can yield this compound .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to synthesize complex benzofuran structures. These methods are advantageous due to their high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylbenzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can undergo reduction reactions to form dihydrobenzofurans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of 3,4-dimethylbenzofuran-7-one.
Reduction: Formation of 3,4-dimethyl-2,3-dihydrobenzofuran-7-ol.
Substitution: Formation of various substituted benzofurans depending on the electrophile used.
Scientific Research Applications
3,4-Dimethylbenzofuran-7-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties, making it a candidate for drug development.
Medicine: Benzofuran derivatives, including this compound, are studied for their potential therapeutic effects, including anticancer and antiviral activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3,4-Dimethylbenzofuran-7-ol involves its interaction with various molecular targets. The hydroxyl group at the 7th position can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors through π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2,3-Dimethylbenzofuran: Similar structure but with methyl groups at the 2nd and 3rd positions.
3,4-Dimethylbenzofuran: Lacks the hydroxyl group at the 7th position.
7-Hydroxybenzofuran: Lacks the methyl groups at the 3rd and 4th positions
Uniqueness: 3,4-Dimethylbenzofuran-7-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C10H10O2 |
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Molecular Weight |
162.18 g/mol |
IUPAC Name |
3,4-dimethyl-1-benzofuran-7-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-8(11)10-9(6)7(2)5-12-10/h3-5,11H,1-2H3 |
InChI Key |
VCKJVUHCASHGIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=COC2=C(C=C1)O)C |
Origin of Product |
United States |
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